1-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol
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Overview
Description
1-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol is a complex organic compound that features a benzimidazole core, which is known for its wide range of pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol typically involves the reaction of o-tolyloxyethylamine with a benzimidazole derivative under controlled conditions. The process may include steps such as:
Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.
Alkylation: The benzimidazole core is then alkylated with 2-(o-tolyloxy)ethyl halide in the presence of a base.
Reduction: The final step involves the reduction of the intermediate product to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups into the benzimidazole ring .
Scientific Research Applications
1-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antitumor, antiviral, and antimicrobial agent.
Coordination Chemistry: The compound can form complexes with metals such as cobalt, copper, and zinc, which are investigated for their biological activities.
Biological Studies: Research on its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Mechanism of Action
The mechanism of action of 1-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to bind to various biological macromolecules, potentially inhibiting their function or altering their activity. This interaction can lead to the compound’s observed pharmacological effects, such as antitumor or antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
1-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.
1-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol: Similar structure but with a meta-tolyl group instead of an ortho-tolyl group.
Uniqueness
1-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol is unique due to the specific positioning of the o-tolyloxy group, which can influence its chemical reactivity and biological activity. The ortho position may provide steric hindrance or electronic effects that differentiate it from its para and meta counterparts .
Properties
IUPAC Name |
1-[1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl]propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-3-17(22)19-20-15-9-5-6-10-16(15)21(19)12-13-23-18-11-7-4-8-14(18)2/h4-11,17,22H,3,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLUNIYQKWMSZIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC2=CC=CC=C2N1CCOC3=CC=CC=C3C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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